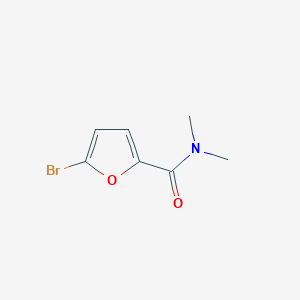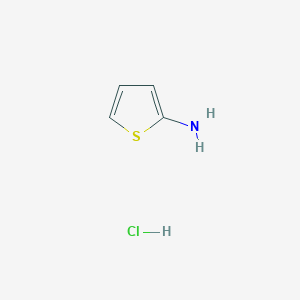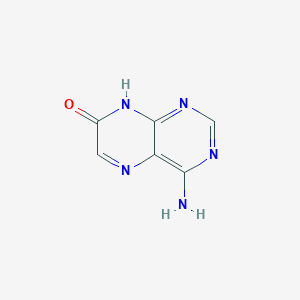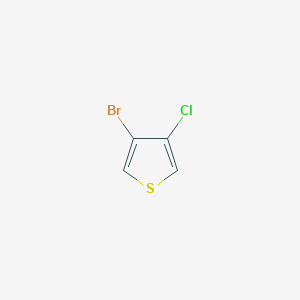
3-Bromo-4-chlorothiophene
Übersicht
Beschreibung
3-Bromo-4-chlorothiophene is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a colorless to yellowish liquid .
Synthesis Analysis
The synthesis of 3-Bromo-4-chlorothiophene can be achieved from 2-BROMO-5-CHLOROTHIOPHENE . It is also used as a raw material in the preparation of other products .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-chlorothiophene is C4H2BrClS . The average mass is 197.481 Da and the monoisotopic mass is 195.874908 Da .Chemical Reactions Analysis
Thiophenes, including 3-Bromo-4-chlorothiophene, are known to undergo various types of reactions such as nucleophilic, electrophilic, and radical reactions . For instance, 3-Bromo-4-chlorothiophene can react with magnesium in the presence of 1,2-dibrornoethane to give 2-halo-3-thiophene magnesium halide .Physical And Chemical Properties Analysis
3-Bromo-4-chlorothiophene has a density of 1.8±0.1 g/cm3, a boiling point of 197.3±20.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has a molar refractivity of 37.2±0.3 cm3 and a molar volume of 107.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Polyhalogenated Thiophene Derivatives
- Application Summary: 3-Bromo-4-chlorothiophene is used in the synthesis of functionalized polyhalogenated thiophene derivatives. These derivatives have gained increased interest in many fields of science and industry because they can be utilized for further synthesis of new molecular structures .
- Methods of Application: The halogen dance reaction was utilized for preparation of iodothiophenes. Starting from a set of dihalo-substituted thiophenes, their derivatives, namely, aldehydes, acids, and 2,5-diiodothiophenes, were obtained .
- Results or Outcomes: Formyl derivatives of thiophenes served as the basis for the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes. Convenient and simple synthetic procedures were developed for a set of functionalized thiophenes .
Synthesis of Heteroaryl Chalcones
- Application Summary: 3-Bromo-4-chlorothiophene is used in the synthesis of heteroaryl chalcones. Chalcone derivatives have attracted increasing attention due to their numerous pharmacological activities .
- Methods of Application: The synthesis of some halogen substituted chalcones containing the 5-chlorothiophene moiety was highlighted. The methods involved aldol condensation and Claisen-Schmidt condensation between aryl ketones and aromatic aldehydes in acidic or basic media .
- Results or Outcomes: The synthesized chalcones were evaluated for possible biological activities such as antibacterial, antifungal and reducing power abilities. The results indicate the tested compounds show a varied range of inhibition values against all the tested microbial strains .
Synthesis of Regioregular Thiophene-Based Conjugated Polymers
- Application Summary: 3-Bromo-4-chlorothiophene can be used in the synthesis of regioregular thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them suitable for electronic and optoelectronic applications .
- Methods of Application: The synthesis involves organometallic polycondensation strategies, including nickel- and palladium-based protocols. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far .
- Results or Outcomes: The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Precursor to Antibiotic Timentin and Vasodilator Cetiedil
- Application Summary: 3-Bromo-4-chlorothiophene is a precursor to the antibiotic timentin and the vasodilator cetiedil .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis procedures .
- Results or Outcomes: The outcomes are the production of the antibiotic timentin and the vasodilator cetiedil .
Synthesis of Regioregular Thiophene-Based Conjugated Polymers
- Application Summary: 3-Bromo-4-chlorothiophene can be used in the synthesis of regioregular thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them suitable for electronic and optoelectronic applications .
- Methods of Application: The synthesis involves organometallic polycondensation strategies, including nickel- and palladium-based protocols. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far .
- Results or Outcomes: The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
Precursor to Antibiotic Timentin and Vasodilator Cetiedil
- Application Summary: 3-Bromo-4-chlorothiophene is a precursor to the antibiotic timentin and the vasodilator cetiedil .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis procedures .
- Results or Outcomes: The outcomes are the production of the antibiotic timentin and the vasodilator cetiedil .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCFHBFARUKCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312620 | |
| Record name | 3-Bromo-4-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chlorothiophene | |
CAS RN |
36155-88-1 | |
| Record name | 3-Bromo-4-chlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36155-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-chlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

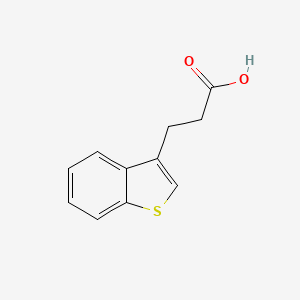
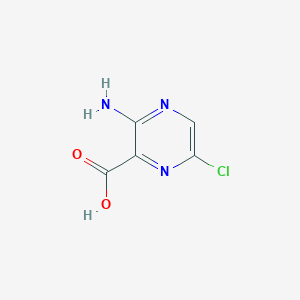
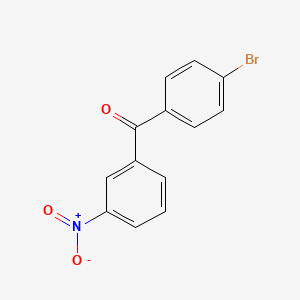

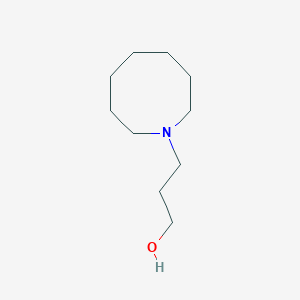
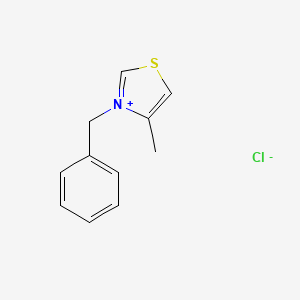
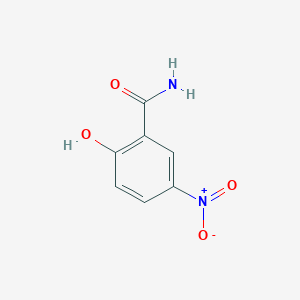
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)
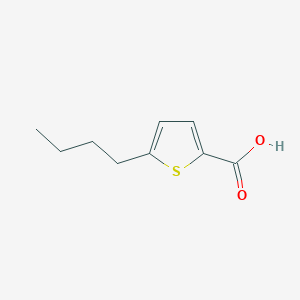
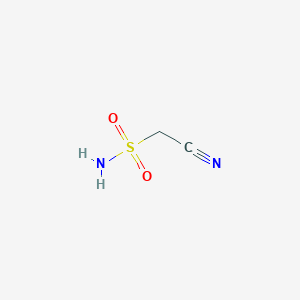
![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)
